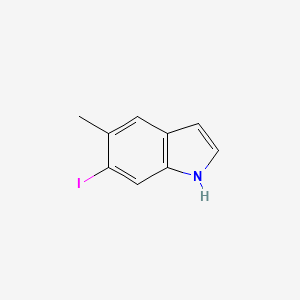

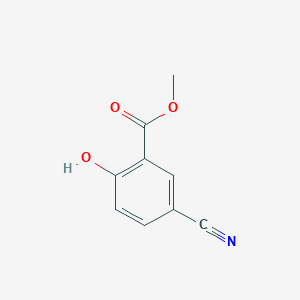

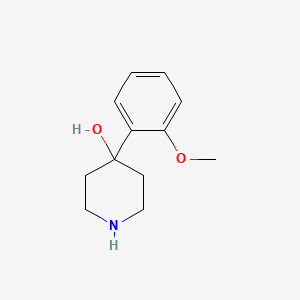

6-iodo-5-methyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Iodo-5-methyl-1H-indole is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks .Molecular Structure Analysis

The molecular formula of 6-Iodo-1H-indole is C8H6IN . The average mass is 243.044 Da and the monoisotopic mass is 242.954483 Da .Chemical Reactions Analysis

Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Physical And Chemical Properties Analysis

The density of 6-Iodo-1H-indole is approximately 2.0±0.1 g/cm³ . It has a boiling point of 341.7±15.0 °C at 760 mmHg . The compound has a molar refractivity of 51.4±0.3 cm³ .Applications De Recherche Scientifique

Multicomponent Reactions in Organic Synthesis

6-Iodo-5-methyl-1H-indole is a versatile heterocyclic compound that plays a crucial role in multicomponent reactions (MCRs). These reactions are pivotal in constructing complex organic molecules with high efficiency and selectivity . The indole ring serves as a scaffold for synthesizing various biologically active heterocycles, which are integral to drug discovery and development.

Biological Activity and Therapeutic Applications

Indole derivatives, including 6-iodo-5-methyl-1H-indole, exhibit a wide range of biological activities. They are explored for their potential as antiviral, anti-inflammatory, anticancer, and anti-HIV agents . The iodine substitution at the 6-position can enhance the compound’s biological activity, making it a valuable candidate for pharmaceutical research.

Agricultural Chemistry

In agriculture, indole derivatives are known for their role as plant growth regulators. Compounds like 6-iodo-5-methyl-1H-indole may be studied for their effects on plant hormone pathways, potentially leading to the development of new agrochemicals .

Material Science

The indole nucleus is recognized for its significance in material science. Derivatives of 6-iodo-5-methyl-1H-indole could be utilized in the design and synthesis of organic materials with specific electronic and photonic properties, contributing to advancements in this field .

Environmental Applications

Research into the environmental applications of indole derivatives includes the study of their interactions with various environmental factors. 6-Iodo-5-methyl-1H-indole could be part of studies aimed at understanding the fate and transport of iodinated organic compounds in the environment .

Analytical Chemistry

In analytical chemistry, 6-iodo-5-methyl-1H-indole can be used as a reagent or a structural motif in the development of new analytical methods. Its distinct chemical structure allows for its use in spectroscopic analysis and as a standard in chromatographic separations .

Biochemistry Research

The indole core is fundamental in biochemistry, particularly in the study of tryptophan derivatives and related biochemical pathways. 6-Iodo-5-methyl-1H-indole may be used in biochemical assays to investigate enzyme-substrate interactions and metabolic processes .

Advanced Research Studies

Finally, 6-iodo-5-methyl-1H-indole is a subject of advanced research studies, exploring its potential in novel drug design, understanding its mechanism of action at the molecular level, and its application in the synthesis of complex natural products .

Orientations Futures

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the potential applications of 6-iodo-5-methyl-1H-indole in various fields.

Propriétés

IUPAC Name |

6-iodo-5-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVZYBIUNRWFTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1I)NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443812 |

Source

|

| Record name | 6-iodo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-iodo-5-methyl-1H-indole | |

CAS RN |

1026581-42-9 |

Source

|

| Record name | 6-iodo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1313177.png)

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)

![Tert-butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate](/img/structure/B1313219.png)